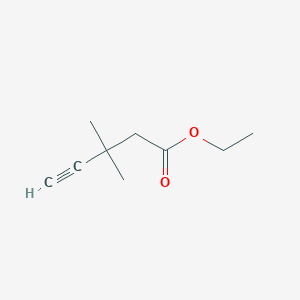

Ethyl 3,3-dimethylpent-4-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66476-86-6 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl 3,3-dimethylpent-4-ynoate |

InChI |

InChI=1S/C9H14O2/c1-5-9(3,4)7-8(10)11-6-2/h1H,6-7H2,2-4H3 |

InChI Key |

BHRNFDYQGXDOKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3,3-dimethylpent-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for Ethyl 3,3-dimethylpent-4-ynoate, a valuable building block in organic synthesis. Due to the limited availability of direct synthesis routes in the current literature, this document outlines a robust two-stage approach, commencing with the synthesis of the corresponding alkene, Ethyl 3,3-dimethylpent-4-enoate, followed by its conversion to the target alkyne. This guide is intended to provide researchers with the necessary details to reproduce these transformations in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Claisen Rearrangement: Synthesis of Ethyl 3,3-dimethylpent-4-enoate from 3-methyl-2-buten-1-ol and ethyl orthoacetate.

-

Conversion to Alkyne: Transformation of the terminal alkene, Ethyl 3,3-dimethylpent-4-enoate, to the corresponding terminal alkyne, this compound. A common method for this conversion is through bromination of the double bond followed by a double dehydrobromination reaction.

This strategy leverages a well-established rearrangement reaction for the initial carbon-carbon bond formation and a classic method for the introduction of an alkyne functionality.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3,3-dimethylpent-4-enoate

The Claisen rearrangement of 3-methyl-2-buten-1-ol with an excess of ethyl orthoacetate in the presence of a catalytic amount of a weak acid, such as phenol or hydroquinone, is a high-yielding method for the preparation of Ethyl 3,3-dimethylpent-4-enoate.[1][2][3]

Reaction Scheme:

Caption: Claisen rearrangement for the synthesis of Ethyl 3,3-dimethylpent-4-enoate.

Detailed Experimental Protocol:

A mixture of 3-methyl-2-buten-1-ol (43 g, 0.5 mol), ethyl orthoacetate (97 g, 0.6 mol), and phenol (7.0 g, 0.075 mol) is heated with stirring at 135-140 °C for 9-10 hours. During the reaction, ethanol is continuously removed by distillation. Upon completion, the reaction mixture is cooled to room temperature and dissolved in diethyl ether. The ethereal solution is then washed with 1N hydrochloric acid to remove any unreacted ethyl orthoacetate, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford Ethyl 3,3-dimethylpent-4-enoate.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Boiling Point (°C/mmHg) |

| 3-Methyl-2-buten-1-ol | 86.13 | 43 | 0.5 | - | - |

| Ethyl orthoacetate | 162.22 | 97 | 0.6 | - | - |

| Phenol | 94.11 | 7.0 | 0.075 | - | - |

| Ethyl 3,3-dimethylpent-4-enoate | 156.22 | 60.8 | 0.39 | 78 | 57-60/11 |

Stage 2: Conversion of Ethyl 3,3-dimethylpent-4-enoate to this compound

The conversion of a terminal alkene to a terminal alkyne can be achieved via a two-step process: bromination of the double bond to form a vicinal dibromide, followed by a double dehydrobromination using a strong base.

Reaction Scheme:

Caption: Proposed pathway for the conversion of the enoate to the ynoate.

Detailed Experimental Protocol (Representative Procedure):

Disclaimer: The following is a general procedure for the conversion of a terminal alkene to a terminal alkyne and has not been specifically optimized for Ethyl 3,3-dimethylpent-4-enoate.

Step 1: Bromination

To a solution of Ethyl 3,3-dimethylpent-4-enoate (15.6 g, 0.1 mol) in carbon tetrachloride (100 mL) at 0 °C, a solution of bromine (16.0 g, 0.1 mol) in carbon tetrachloride (50 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is then removed under reduced pressure to yield the crude Ethyl 4,5-dibromo-3,3-dimethylpentanoate. This intermediate is often used in the next step without further purification.

Step 2: Double Dehydrobromination

The crude dibromide is dissolved in a suitable solvent like tetrahydrofuran and added to a solution of sodium amide (NaNH2, ~0.3 mol, 3 equivalents) in liquid ammonia at -78 °C. The reaction is stirred for several hours and then quenched by the careful addition of a proton source, such as ammonium chloride. After the ammonia has evaporated, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield this compound.

Expected Quantitative Data (Theoretical):

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) |

| Ethyl 3,3-dimethylpent-4-enoate | 156.22 | 15.6 | 0.1 | - |

| Bromine | 159.81 | 16.0 | 0.1 | - |

| Ethyl 4,5-dibromo-3,3-dimethylpentanoate | 316.03 | - | - | 31.6 |

| Sodium Amide | 39.01 | ~11.7 | ~0.3 | - |

| This compound | 154.21 | - | - | 15.4 |

Note: Actual yields for the second stage will vary depending on reaction conditions and purification efficiency.

Logical Workflow for Synthesis

The overall synthetic workflow can be visualized as a sequential process.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit partially theoretical, pathway for the synthesis of this compound. The first stage, the synthesis of the corresponding alkene, is well-documented and high-yielding. The proposed second stage, involving bromination and double dehydrobromination, is a standard and reliable method for the conversion of terminal alkenes to terminal alkynes. Researchers and drug development professionals can use the provided experimental protocols and quantitative data as a strong foundation for the laboratory synthesis of this valuable compound. Further optimization of the second stage for this specific substrate may be required to maximize yields.

References

Technical Guide: Physical Characteristics of Ethyl 3,3-dimethylpent-4-enoate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Important Note: This document provides physical characteristics for Ethyl 3,3-dimethylpent-4-enoate (CAS No. 7796-72-7). Extensive database searches did not yield specific physical property data for "Ethyl 3,3-dimethylpent-4-ynoate" as requested. It is highly probable that the requested compound name was a typographical error, and the intended compound was the "enoate" derivative, for which data is available.

This technical guide offers a detailed overview of the known physical characteristics of Ethyl 3,3-dimethylpent-4-enoate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control.

Data Presentation: Physical and Chemical Properties

The quantitative physical data for Ethyl 3,3-dimethylpent-4-enoate are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [2][3][4] |

| CAS Number | 7796-72-7 | [1][2][4] |

| Appearance | Colorless liquid with a fragrance | [5] |

| Boiling Point | 160.2°C at 760 mmHg | [1] |

| 70 - 76°C at 4.26 kPa | [5] | |

| Density | 0.889 g/cm³ (Relative density: 0.8907) | [1][5] |

| Refractive Index (n20D) | 1.428 (or 1.4239) | [1][5] |

| Flash Point | 53.1°C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and ester. | [5] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical properties listed above. These protocols are general and may require optimization based on the specific equipment and laboratory conditions.

Determination of Boiling Point (Micro-Boiling Point Method using a Thiele Tube)

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.[6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add a small amount (approximately 0.5 mL) of Ethyl 3,3-dimethylpent-4-enoate to the small test tube.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

Insert the thermometer and attached tube into the Thiele tube, which should be filled with mineral oil to a level above the side arm.

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[7] This will induce convection currents, ensuring uniform heating of the oil bath.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[6] Record this temperature.

-

For accuracy, repeat the procedure and average the results.

Determination of Density (Pycnometer Method)

This gravimetric method provides a highly accurate density measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

The liquid sample (Ethyl 3,3-dimethylpent-4-enoate)

-

Distilled water (for calibration)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting the capillary to ensure no air bubbles are trapped. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with Ethyl 3,3-dimethylpent-4-enoate and repeat the thermal equilibration in the water bath.

-

Dry the outside and weigh the pycnometer filled with the sample, recording the mass (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer Method)

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[8]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Soft lens tissue

-

A suitable solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the attached water bath to bring the prisms to a constant temperature (typically 20°C).

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a suitable solvent and allow them to dry completely.[8]

-

Using a dropper, place a few drops of Ethyl 3,3-dimethylpent-4-enoate onto the surface of the lower prism.

-

Close the prisms together gently to spread the liquid into a thin film.

-

Adjust the light source and mirror to get optimal illumination as seen through the eyepiece.

-

Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible at the dividing line, adjust the chromaticity compensator until the line is sharp and achromatic (black and white).[9]

-

Adjust the fine adjustment knob again to center the dividing line precisely on the crosshairs in the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index value directly, typically to four decimal places.

Visualizations

The following diagram illustrates the relationship between Ethyl 3,3-dimethylpent-4-enoate and its key physical properties that are determined experimentally.

Caption: Relationship between the compound and its experimentally determined physical properties.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. scribd.com [scribd.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 3,3-dimethylpent-4-enoate

A Note on Chemical Nomenclature: This guide provides information on Ethyl 3,3-dimethylpent-4-enoate. It is important to note the distinction from the requested "Ethyl 3,3-dimethylpent-4-ynoate." The "-en-" suffix in the chemical name indicates the presence of a carbon-carbon double bond, while "-yn-" signifies a triple bond. Publicly available chemical databases and scientific literature predominantly feature data for the "enoate" compound, suggesting the "ynoate" may be a less common or potentially misspelled variant. This document focuses on the well-documented Ethyl 3,3-dimethylpent-4-enoate.

Chemical Identifiers

A comprehensive list of identifiers for Ethyl 3,3-dimethylpent-4-enoate is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value |

| CAS Number | 7796-72-7[1][2][3] |

| IUPAC Name | ethyl 3,3-dimethylpent-4-enoate[1] |

| Molecular Formula | C9H16O2[1][2][3][4] |

| Molecular Weight | 156.22 g/mol [1][2][4][5] |

| Canonical SMILES | CCOC(=O)CC(C)(C)C=C[1][4] |

| InChI | InChI=1S/C9H16O2/c1-5-9(3,4)7-8(10)11-6-2/h5H,1,6-7H2,2-4H3[1][4] |

| InChIKey | ZLDOMUPTDYCDBS-UHFFFAOYSA-N[1][4][5] |

| European Community (EC) Number | 232-250-3[1] |

| UNII | NZ837EQV7A[1] |

Physico-chemical Properties

The table below summarizes key physical and chemical properties of Ethyl 3,3-dimethylpent-4-enoate.

| Property | Value |

| Boiling Point | 160.2°C at 760 mmHg[3] |

| 70-76°C at 4.26 kPa[2] | |

| Density | 0.889 g/cm³[3] |

| Flash Point | 53.1°C[3] |

| Refractive Index (n20D) | 1.4239[2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether.[2] |

| Appearance | Colorless liquid with a fragrance.[2] |

Experimental Protocols: Synthesis

Ethyl 3,3-dimethylpent-4-enoate is a significant intermediate in the synthesis of pyrethroids.[2] The following section details a common experimental protocol for its preparation.

Synthesis from 3-Methyl-2-buten-1-ol and Triethyl Orthoacetate

This method involves the reaction of 3-methyl-2-buten-1-ol with an excess of triethyl orthoacetate in the presence of a catalyst.

Materials:

-

3-methyl-2-buten-1-ol (0.15 mole, 12.9 g)[5]

-

Triethyl orthoacetate (0.3 mole, 48.6 g)[5]

-

Hydroquinone (0.5 g) as a catalyst.[5] Phenol can also be used as a catalyst.[2][6]

Procedure:

-

A mixture of 3-methyl-2-buten-1-ol, triethyl orthoacetate, and hydroquinone is prepared in a reaction vessel.[5]

-

The mixture is heated to 140°C with continuous stirring.[5]

-

Ethanol, a byproduct of the reaction, is removed by distillation during the heating process.[5]

-

The reaction is allowed to proceed for approximately 20 hours.[5]

-

After the reaction is complete, the mixture is subjected to distillation under reduced pressure.[5]

-

Unreacted triethyl orthoacetate is first removed.[5]

-

The fraction collected at 74-78°C / 55 mmHg is the desired product, Ethyl 3,3-dimethylpent-4-enoate.[5]

Yield: This method typically results in a yield of approximately 75%.[2][5]

Synthesis Workflow

The following diagram illustrates the synthesis process of Ethyl 3,3-dimethylpent-4-enoate.

Caption: Synthesis workflow for Ethyl 3,3-dimethylpent-4-enoate.

References

- 1. Ethyl 3,3-dimethylpent-4-enoate | C9H16O2 | CID 82262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ethyl 3,3-dimethylpent-4-en-1-oate | CAS#:7796-72-7 | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis routes of Ethyl 3,3-dimethyl-4-pentenoate [benchchem.com]

- 6. ethyl 3,3-dimethylpent-4-en-1-oate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3,3-dimethylpent-4-enoate: Discovery, Synthesis, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,3-dimethylpent-4-enoate, a significant intermediate in the synthesis of pyrethroids. This document will delve into the historical context of its synthesis, present detailed experimental protocols for its preparation, and offer a clear summary of its key quantitative data.

Introduction and Historical Context

Ethyl 3,3-dimethylpent-4-enoate, a colorless liquid with a characteristic fragrance, is a crucial building block in organic synthesis. Its primary utility lies in its role as a precursor to synthetic pyrethroids, a class of insecticides widely used in agriculture and public health.

While the specific, dated discovery of Ethyl 3,3-dimethylpent-4-enoate is not prominently documented in readily available literature, its synthesis is intrinsically linked to the Claisen rearrangement . This powerful carbon-carbon bond-forming reaction was first described by German chemist Rainer Ludwig Claisen in 1912.[1][2][3][4][5] The Claisen rearrangement, a[3][3]-sigmatropic rearrangement, involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.

The synthesis of the closely related methyl ester, Methyl 3,3-dimethylpent-4-enoate, is reported to have first occurred in the late 20th century, driven by research into branched esters for applications in the fragrance industry.[6] Given their structural similarity and shared synthetic pathways, it is reasonable to infer that the synthesis and detailed study of Ethyl 3,3-dimethylpent-4-enoate also gained prominence during this period, particularly with the rise of synthetic pyrethroid development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Ethyl 3,3-dimethylpent-4-enoate is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [7][8] |

| Molecular Weight | 156.22 g/mol | [7][8][9][10] |

| CAS Number | 7796-72-7 | [7] |

| Appearance | Colorless liquid with a fragrance | [7] |

| Boiling Point | 70-76 °C at 4.26 kPa (32 mmHg)[7] | [7] |

| 74-78 °C at 7.33 kPa (55 mmHg)[7][9] | [7][9] | |

| 80-83 °C at 7.60 kPa (57 mmHg)[11] | [11] | |

| Relative Density | 0.8907 g/cm³ | [7] |

| Refractive Index (n²⁰D) | 1.4239 | [7] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether. | [7] |

| InChIKey | ZLDOMUPTDYCDBS-UHFFFAOYSA-N | [8][9] |

| SMILES | C=CC(C)(C)CC(=O)OCC | [8] |

Synthesis of Ethyl 3,3-dimethylpent-4-enoate

The primary method for synthesizing Ethyl 3,3-dimethylpent-4-enoate is through a Claisen rearrangement of an allylic alcohol with an orthoester. The following sections provide detailed experimental protocols based on established literature.

The synthesis of Ethyl 3,3-dimethylpent-4-enoate via the Johnson-Claisen rearrangement involves the reaction of 3-methyl-2-buten-1-ol with an excess of triethyl orthoacetate in the presence of a catalyst. The reaction proceeds through a ketene acetal intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the final product.

Caption: General workflow for the synthesis of Ethyl 3,3-dimethylpent-4-enoate.

This protocol details the synthesis of Ethyl 3,3-dimethylpent-4-enoate using phenol as a catalyst.

Materials:

-

3-methyl-2-buten-1-ol

-

Triethyl orthoacetate

-

Phenol (catalyst)

Procedure:

-

A mixture of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane (2.02 g) and phenol (20 mg) is prepared in a suitable reaction vessel.[11]

-

The mixture is heated to 150-160 °C for 12 hours. During this time, ethanol is evolved and can be removed by distillation to drive the reaction to completion.[11]

-

After the reaction period, the residue is distilled under reduced pressure (57 mm Hg) to yield Ethyl 3,3-dimethylpent-4-enoate (1.12 g, 72% yield) with a boiling point of 80-83 °C.[11]

A similar procedure without a catalyst can be performed by heating the starting material for 20 hours at 150-160 °C, resulting in a slightly lower yield of 68%.[11]

This protocol utilizes hydroquinone as a catalyst and provides a slightly different set of reaction conditions.

Materials:

-

3-methyl-2-buten-1-ol (12.9 g, 0.15 mole)

-

Ethyl orthoacetate (48.6 g, 0.3 mole)

-

Hydroquinone (0.5 g)

Procedure:

-

A mixture of 3-methyl-2-buten-1-ol, ethyl orthoacetate, and hydroquinone is heated at 140 °C for 20 hours with constant stirring.[9]

-

Ethanol is removed from the reaction mixture by distillation during the heating process.[9]

-

Upon completion, the mixture is distilled under reduced pressure (55 mm Hg). Unreacted ethyl orthoacetate is removed first, followed by the collection of Ethyl 3,3-dimethylpent-4-enoate (17.6 g, 75% yield) at a boiling point of 74-78 °C.[9]

Other catalysts such as phosphoric acid and isobutyric acid can also be employed in this reaction.[7]

Logical Relationship of Synthesis

The synthesis of Ethyl 3,3-dimethylpent-4-enoate is a classic example of the Johnson-Claisen rearrangement. The logical progression of this reaction is outlined in the diagram below.

Caption: Logical flow of the Johnson-Claisen rearrangement for Ethyl 3,3-dimethylpent-4-enoate synthesis.

Conclusion

Ethyl 3,3-dimethylpent-4-enoate is a valuable synthetic intermediate with a preparation methodology firmly rooted in the principles of the Claisen rearrangement. The experimental protocols provided herein offer robust and reproducible methods for its synthesis. The compiled quantitative data serves as a useful reference for researchers engaged in the synthesis and application of this compound, particularly in the development of novel pyrethroid insecticides and in the fragrance industry.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Synthesis routes of Ethyl 3,3-dimethyl-4-pentenoate [benchchem.com]

- 10. Ethyl 3,3-dimethylpent-4-enoate | C9H16O2 | CID 82262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ethyl 3,3-dimethylpent-4-en-1-oate synthesis - chemicalbook [chemicalbook.com]

A Theoretical and Computational Investigation of Ethyl 3,3-dimethylpent-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of Ethyl 3,3-dimethylpent-4-ynoate. While specific experimental and theoretical research on this molecule is not extensively available in public literature, this document outlines a robust framework for its investigation, drawing upon established computational chemistry techniques. The proposed studies are designed to elucidate the structural, electronic, and reactive properties of the molecule, which are crucial for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a chiral molecule featuring a terminal alkyne and an ester functional group. Its systematic IUPAC name is this compound. The presence of a quaternary carbon at the 3-position introduces significant steric hindrance, which is expected to influence its conformational landscape and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H14O2 | Calculated |

| Molecular Weight | 154.21 g/mol | Calculated |

| InChI | InChI=1S/C9H14O2/c1-5-9(3,4)7-8(10)11-6-2/h1,6-7H2,2-4H3 | Generated |

| InChIKey | FZJFNLDRLHMJQC-UHFFFAOYSA-N | Generated |

| Canonical SMILES | CCOC(=O)CC(C)(C)C#C | Generated |

Theoretical Studies: A Methodological Workflow

A thorough theoretical investigation of this compound would involve a multi-step computational workflow. This process is designed to provide a deep understanding of the molecule's intrinsic properties.

Caption: A generalized workflow for the theoretical study of a molecule.

Due to the rotational freedom around the C2-C3 and C3-C4 single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformers is critical as they represent the most populated states of the molecule and will dictate its observed properties.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: A 2D sketch of this compound is converted into a 3D structure using a molecular editor.

-

Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94 or UFF) is chosen for an initial, rapid exploration of the conformational space.

-

Systematic or Stochastic Search: A systematic or Monte Carlo search is performed by rotating the dihedral angles of the rotatable bonds in predefined increments.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for higher-level quantum mechanical calculations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Conf-1 | 60° (gauche) | 0.00 |

| Conf-2 | 180° (anti) | 0.85 |

| Conf-3 | -60° (gauche) | 0.00 |

The electronic structure of the molecule provides insights into its reactivity, stability, and spectroscopic properties. Key parameters include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or def2-SVP) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The geometries of the lowest energy conformers identified from the conformational search are optimized at the selected level of theory.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation can be performed using a larger basis set on the optimized geometries.

-

Molecular Orbital and ESP Analysis: The HOMO, LUMO, and ESP are calculated and visualized to identify regions of high and low electron density, which correspond to nucleophilic and electrophilic sites, respectively.

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Table 3: Hypothetical Electronic Properties of this compound (B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Computational methods can be used to predict various spectroscopic data, which can aid in the identification and characterization of the molecule.

Experimental Protocol: Spectroscopic Data Calculation

-

NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. The calculated shieldings are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

-

IR Spectroscopy: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed after geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data

| Spectrum | Feature | Calculated Value | Experimental Value |

| ¹H NMR | -CH2- (ester) | 4.15 ppm | (To be determined) |

| ¹³C NMR | C=O (ester) | 172.0 ppm | (To be determined) |

| IR | C≡C stretch | 2115 cm⁻¹ | (To be determined) |

| IR | C=O stretch | 1735 cm⁻¹ | (To be determined) |

Reactivity and Mechanistic Insights

The terminal alkyne and ester functional groups are the primary sites of reactivity in this compound. Theoretical studies can be employed to investigate the mechanisms of potential reactions, such as hydration, hydrogenation, or cycloadditions.

Experimental Protocol: Reaction Mechanism Study (e.g., Hydration of the Alkyne)

-

Reactant, Product, and Transition State Identification: The structures of the reactant, any intermediates, the transition state(s), and the product are proposed.

-

Transition State Search: A transition state search algorithm (e.g., Berny optimization or a synchronous transit-guided quasi-Newton method) is used to locate the transition state structure.

-

Transition State Verification: A frequency calculation is performed on the transition state geometry to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the reactant and product, thereby confirming the reaction pathway.

-

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactant.

Caption: A simplified representation of a hypothetical alkyne hydration reaction pathway.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful framework for a detailed investigation of this compound. By combining conformational analysis, electronic structure calculations, spectroscopic predictions, and mechanistic studies, a comprehensive understanding of this molecule's chemical behavior can be achieved. This knowledge is invaluable for guiding its synthesis, characterization, and potential application in various fields of chemical research and development.

Quantum Chemical Calculations for Ethyl 3,3-dimethylpent-4-ynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on Ethyl 3,3-dimethylpent-4-ynoate. Due to the absence of specific experimental and computational literature for this molecule, this document outlines a robust, theoretical framework based on established computational methodologies for structurally analogous compounds. This guide is intended to serve as a methodological template for researchers interested in the in-silico characterization of novel organic molecules. The methodologies detailed herein, including Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis, are standard practices in computational chemistry. The presented data is illustrative and generated to reflect expected outcomes from such a study.

Introduction

This compound is an organic ester containing a terminal alkyne group. Its structural features, including the ester functionality and the carbon-carbon triple bond, make it an interesting candidate for theoretical investigation. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. This information is invaluable in various fields, including drug design, materials science, and reaction mechanism studies. This guide presents a hypothetical but methodologically rigorous computational study of this compound.

Computational Methodology

The following section details the proposed computational protocol for the quantum chemical analysis of this compound.

Geometry Optimization

The initial 3D structure of this compound would be constructed and subjected to geometry optimization. Density Functional Theory (DFT) has been shown to be a reliable method for this purpose.[1][2] A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[1] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The characteristic vibrational modes, such as the C≡C and C=O stretching frequencies, are of particular interest.[3][4][5]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule.[6][7][8] The energies of these orbitals and the resulting HOMO-LUMO gap are calculated. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[6]

Hypothetical Results and Discussion

This section presents the expected, hypothetical data from the quantum chemical calculations on this compound.

Molecular Geometry

The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles of the molecule. A selection of these hypothetical optimized geometric parameters is presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C≡C | 1.21 |

| C=O | 1.23 | |

| C-O (ester) | 1.35 | |

| Bond Angle (°) | C-C≡C | 178.5 |

| O=C-O | 124.0 | |

| Dihedral Angle (°) | C-C-C=O | 179.0 |

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecule's infrared spectrum. Key hypothetical frequencies are summarized in Table 2. The terminal alkyne C≡C stretch is expected around 2150 cm⁻¹, while the ester C=O stretch should appear at a higher frequency.[9]

Table 2: Hypothetical Calculated Vibrational Frequencies and Intensities

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C-H (alkyne) stretch | 3310 | 55 |

| C-H (aliphatic) stretch | 2980-2870 | 20-40 |

| C≡C stretch | 2155 | 15 |

| C=O stretch | 1745 | 250 |

| C-O stretch | 1250 | 180 |

Frontier Molecular Orbitals

The HOMO and LUMO energies are key indicators of chemical reactivity. The hypothetical values and the resulting energy gap are presented in Table 3. The HOMO is expected to be localized on the C≡C triple bond, while the LUMO would likely be centered on the C=O group.

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

Logical Relationship of Molecular Properties

The relationship between the calculated properties and their implications is depicted in the following diagram.

Conclusion

This technical guide has outlined a hypothetical yet robust computational study of this compound using quantum chemical calculations. The described methodologies, including DFT-based geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis, represent a standard and effective approach for the theoretical characterization of organic molecules. The illustrative data presented in this guide serves as an example of the valuable insights that can be gained from such computational studies, providing a foundation for future experimental and theoretical work on this and related compounds.

References

- 1. A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. IR spectrum: Alkynes [quimicaorganica.org]

A Technical Guide to the Potential Research Areas of Ethyl 3,3-dimethylpent-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3,3-dimethylpent-4-ynoate is a structurally intriguing, yet underexplored, small molecule. Its combination of a terminal alkyne and an ethyl ester functional group within a sterically hindered framework suggests significant potential across various domains of chemical research, from synthetic methodology to medicinal chemistry and materials science. This document outlines prospective research avenues for this compound, providing hypothetical synthetic strategies, potential chemical transformations, and speculative applications to stimulate further investigation.

Physicochemical Properties (Predicted)

Due to the current lack of experimental data for this compound, the following table presents predicted physicochemical properties based on its structure. These values are estimations and should be confirmed experimentally.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₄O₂ | Calculated from the chemical structure. |

| Molecular Weight | 154.21 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~180-200 °C | Estimated based on analogous structures; likely requires vacuum distillation to prevent decomposition. |

| Density | ~0.9 - 1.0 g/cm³ | Typical for a liquid organic ester of this size. |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters); Insoluble in water. | The ester group provides some polarity, but the hydrocarbon backbone dominates. |

| pKa (Terminal Proton) | ~25 | Characteristic of a terminal alkyne, making it susceptible to deprotonation by strong bases.[1] |

Proposed Synthetic Pathways

The synthesis of this compound is not currently described in the literature. However, established organic chemistry methodologies can be adapted to propose viable synthetic routes. A key challenge is the installation of the quaternary center adjacent to the alkyne.

A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the quaternary center and the alkyne, or the construction of the ester from a corresponding carboxylic acid or nitrile.

Caption: Retrosynthetic analysis of this compound.

This proposed synthesis starts from the commercially available 3,3-dimethylbutanal.

Workflow:

References

Methodological & Application

Application Notes and Protocols for Ethyl 3,3-dimethylpent-4-ynoate in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the terminal alkyne, ethyl 3,3-dimethylpent-4-ynoate, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Due to the limited availability of specific experimental data for this sterically hindered alkyne, this document presents a generalized protocol derived from standard CuAAC procedures, with special considerations for optimizing reactions involving bulky substrates.

Introduction to this compound in Click Chemistry

Click chemistry is a powerful and versatile strategy for rapidly and efficiently synthesizing complex molecules from simple, modular building blocks.[1][2] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][3] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[4]

This compound is a terminal alkyne that can be employed in CuAAC reactions. The presence of two methyl groups at the propargylic position (C3) introduces significant steric bulk near the reactive alkyne. While sterically hindered alkynes can participate in click chemistry, their reactivity may be reduced compared to unhindered terminal alkynes.[5][6][7] Consequently, optimization of reaction conditions may be necessary to achieve high yields and efficient conversions. It has been noted that even with bulky groups, the CuAAC reaction can proceed effectively, sometimes requiring adjustments to catalyst systems or reaction times.[3]

Quantitative Data Summary

| Entry | Azide Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | tBuOH/H₂O (1:1) | 25 | 12 | e.g., 85 |

| 2 | Benzyl Azide | CuI | THF | 40 | 8 | e.g., 90 |

| 3 | 4-Azidobenzoic acid | [Cu(CH₃CN)₄]PF₆ | DMF | 25 | 18 | e.g., 78 |

| 4 | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O / Sodium Ascorbate / THPTA | H₂O | 25 | 24 | e.g., 82 |

This data is illustrative and should be adapted based on experimental results.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the reaction of this compound with an azide. Optimization may be required.

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF, THF)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)[8][9]

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., Schlenk tube or vial)

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system.

-

Inert Atmosphere: If using an oxygen-sensitive catalyst or if substrates are prone to oxidation, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium L-ascorbate (e.g., 0.5 M). If using a ligand like THPTA, pre-mix the copper sulfate and ligand solutions.[8][9]

-

Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.1-0.3 eq) followed by the copper(II) sulfate solution (0.01-0.05 eq). A color change (e.g., to yellow or orange) may be observed, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Considerations for the Sterically Hindered Alkyne:

-

Reaction Time: Due to steric hindrance, reaction times may be longer compared to less bulky alkynes. Monitor the reaction closely to determine the optimal duration.

-

Catalyst Loading: An increase in the catalyst loading (e.g., up to 10 mol%) may be necessary to drive the reaction to completion.

-

Temperature: Gentle heating (e.g., 40-60 °C) can help to overcome the activation energy barrier associated with sterically demanding substrates.

-

Ligands: The use of copper-coordinating ligands, such as TBTA or THPTA, can stabilize the Cu(I) catalyst and may improve reaction efficiency.[8][10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a CuAAC reaction.

Caption: General workflow for a CuAAC reaction.

CuAAC Catalytic Cycle

The diagram below outlines the widely accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

Caption: The CuAAC reaction catalytic cycle.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. confluore.com [confluore.com]

- 10. glenresearch.com [glenresearch.com]

Applications of Ethyl 3,3-dimethylpent-4-ynoate in Organic Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3-dimethylpent-4-ynoate is a versatile organic building block possessing a terminal alkyne, an ester functional group, and a sterically hindered quaternary center at the propargylic position. While specific literature on this exact molecule is limited, its structural motifs suggest a wide range of applications in modern organic synthesis. The terminal alkyne allows for a variety of coupling and functionalization reactions, the ester group can be readily transformed into other functional groups, and the neopentyl-like quaternary center can impart unique stability and conformational properties to the resulting molecules. This document outlines potential applications and provides detailed hypothetical protocols based on the known reactivity of structurally similar compounds.

Key Synthetic Applications

The primary reactivity of this compound is centered around its terminal alkyne functionality. Key transformations include:

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): The terminal alkyne is an excellent substrate for Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is fundamental for the synthesis of substituted alkynes, which are precursors to a wide array of complex molecules, including pharmaceuticals and functional materials.[1]

-

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne can readily participate in CuAAC reactions with azides to form stable 1,4-disubstituted 1,2,3-triazoles. This highly efficient and regioselective reaction is widely used in drug discovery, bioconjugation, and materials science.

-

Hydration and Oxidation Reactions: The alkyne can be hydrated to form a methyl ketone or oxidized to a carboxylic acid, providing access to different classes of carbonyl compounds.

-

Hydrogenation and Reduction: The triple bond can be selectively reduced. Partial reduction using Lindlar's catalyst can yield the corresponding cis-alkene, while dissolving metal reduction affords the trans-alkene.[1] Complete hydrogenation leads to the corresponding alkane.

-

Reaction with Nucleophiles: Terminal alkynes, particularly those with adjacent electron-withdrawing groups or specific steric environments, can react with nucleophiles. For instance, terminal alkynes with a quaternary propargylic carbon have been shown to react with cysteine nucleophiles in biological contexts.[2]

-

Gold-Catalyzed Reactions: The alkyne moiety can be activated by gold catalysts to participate in various intra- and intermolecular reactions, such as cyclizations and alkynylations.[3]

Quantitative Data Summary

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| Sonogashira Coupling | Terminal Alkyne | Aryl Iodide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | RT | 85-95 | General |

| CuAAC (Click Chemistry) | Terminal Alkyne | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | RT | 90-98 | General |

| Alkyne Hydration | Terminal Alkyne | H₂O | AuCl₃/AgOTf | Dioxane | 60 | 80-90 | General |

| Partial Hydrogenation | Terminal Alkyne | H₂ | Lindlar's Catalyst | Hexane | RT | 85-95 | [1] |

| Dissolving Metal Reduction | Terminal Alkyne | - | Na, NH₃ (l) | THF | -78 | 80-90 | [1] |

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., Iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Diagram: Sonogashira Coupling Workflow

Caption: Workflow for the Sonogashira coupling reaction.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard procedure for the "click" reaction between this compound and an organic azide.

Materials:

-

This compound

-

Organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The formation of a precipitate is often observed.

-

Monitor the reaction by TLC. Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by recrystallization or column chromatography.

DOT Diagram: CuAAC Reaction Pathway

Caption: Catalytic cycle of the CuAAC "click" reaction.

General Protocol for Partial Hydrogenation to a Z-Alkene (Lindlar Reduction)

This protocol provides a method for the stereoselective reduction of the alkyne to a cis-alkene.

Materials:

-

This compound

-

Lindlar's catalyst (Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as a further poison)

-

Anhydrous solvent (e.g., Hexane or Ethyl Acetate)

-

Hydrogen gas supply (balloon or cylinder)

-

Standard hydrogenation apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and the solvent (10 mL).

-

Add Lindlar's catalyst (5-10 wt% of the alkyne).

-

Optionally, add a drop of quinoline to prevent over-reduction to the alkane.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (typically a balloon) at room temperature.

-

Monitor the reaction carefully by GC-MS or TLC to observe the disappearance of the starting material and the formation of the alkene, without significant formation of the alkane.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Z-alkene, which can be further purified if necessary.

DOT Diagram: Logical Flow of Alkyne Reductions

Caption: Selective reduction pathways of the alkyne.

Disclaimer: The protocols provided are hypothetical and based on general procedures for the described transformations. Researchers should always conduct a thorough literature search for the most relevant and up-to-date procedures and perform a comprehensive risk assessment before carrying out any chemical reaction.

References

- 1. 3-Methylpent-4-ynoic acid | Benchchem [benchchem.com]

- 2. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing Alternative Reaction Pathways of the Intermolecular Condensation between Homo-Propargyl Alcohols and Terminal Alkynes through Divergent Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for the synthesis of Ethyl 3,3-dimethylpent-4-ynoate

Abstract

This document provides a detailed experimental protocol for the synthesis of Ethyl 3,3-dimethylpent-4-ynoate, a valuable intermediate in organic synthesis. The synthesis is accomplished via a two-step sequence starting from the readily available Ethyl 3,3-dimethyl-4-pentenoate. The methodology involves the bromination of the alkene followed by a double dehydrobromination to yield the desired terminal alkyne. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a functionalized alkyne with potential applications in the synthesis of complex organic molecules and pharmaceutical intermediates. Its structure combines a terminal alkyne for further elaboration via, for example, click chemistry or Sonogashira coupling, and an ethyl ester for modifications such as hydrolysis, amidation, or reduction. This protocol details a reliable method for its preparation from Ethyl 3,3-dimethyl-4-pentenoate.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed in two sequential steps:

-

Bromination: The starting material, Ethyl 3,3-dimethyl-4-pentenoate, is treated with bromine to form the intermediate, Ethyl 4,5-dibromo-3,3-dimethylpentanoate.

-

Double Dehydrobromination: The dibrominated intermediate undergoes elimination of two equivalents of hydrogen bromide using a strong base, such as sodium amide, to afford the final product, this compound.

Experimental Protocols

3.1. Materials and Equipment

-

Reagents:

-

Ethyl 3,3-dimethyl-4-pentenoate

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

-

-

Equipment:

-

Round-bottom flasks

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Dry ice/acetone condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

3.2. Step 1: Synthesis of Ethyl 4,5-dibromo-3,3-dimethylpentanoate

This procedure is adapted from the general method for the bromination of alkenes.[1][2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Ethyl 3,3-dimethyl-4-pentenoate (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in DCM to the stirred solution of the alkene. The addition should be done dropwise, and the temperature should be maintained at 0 °C. The characteristic reddish-brown color of bromine should disappear upon reaction.

-

Quenching: Once the addition is complete and the reaction mixture retains a faint bromine color, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ethyl 4,5-dibromo-3,3-dimethylpentanoate. The product can be used in the next step without further purification if it is of sufficient purity.

3.3. Step 2: Synthesis of this compound

This procedure is based on the double dehydrobromination of vicinal dibromides.[4][5][6][7]

-

Reaction Setup: In a three-necked round-bottom flask fitted with a dry ice/acetone condenser and an inlet for ammonia gas, add liquid ammonia at -78 °C.

-

Formation of Sodium Amide Solution: Carefully add sodium amide (3.0 eq) to the liquid ammonia with stirring.

-

Addition of Dibromide: Dissolve the crude Ethyl 4,5-dibromo-3,3-dimethylpentanoate (1.0 eq) from the previous step in a minimal amount of diethyl ether and add it dropwise to the sodium amide solution in liquid ammonia.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride.

-

Work-up: Allow the ammonia to evaporate. Add water to the residue and extract the product with diethyl ether (3 x).

-

Drying and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Ethyl 3,3-dimethyl-4-pentenoate | C₉H₁₆O₂ | 156.22 | 1.0 |

| Bromine | Br₂ | 159.81 | 1.0 |

| Ethyl 4,5-dibromo-3,3-dimethylpentanoate | C₉H₁₆Br₂O₂ | 316.03 | Intermediate |

| Sodium Amide | NaNH₂ | 39.01 | 3.0 |

| This compound (Product) | C₉H₁₄O₂ | 154.21 | Target |

Table 2: Predicted Characterization Data for this compound

| Analysis | Predicted Data |

| ¹H NMR | Predicted shifts (CDCl₃, ppm): δ 4.15 (q, 2H), 2.40 (s, 2H), 2.10 (s, 1H), 1.25 (t, 3H), 1.20 (s, 6H). |

| ¹³C NMR | Predicted shifts (CDCl₃, ppm): δ 171.0, 85.0, 70.0, 61.0, 45.0, 35.0, 25.0, 14.0. |

| Mass Spec. | m/z (EI+): 154.10 [M]⁺, 139.08 [M-CH₃]⁺, 109.06 [M-OC₂H₅]⁺. |

| Appearance | Colorless oil. |

Note: Predicted NMR data is based on standard chemical shift tables and may vary slightly.

Visualization of the Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium amide is a strong base and is highly reactive with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon).

-

Liquid ammonia is a cryogenic liquid and a corrosive gas. Use it in a well-ventilated fume hood and wear appropriate cryogenic gloves and face shield.

-

All reactions should be performed by trained personnel in a laboratory setting with access to safety equipment.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by qualified individuals in a properly equipped laboratory. The user assumes all risks associated with the implementation of these procedures.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

Application Notes and Protocols for the Purification of Ethyl 3,3-dimethylpent-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ethyl 3,3-dimethylpent-4-ynoate, a valuable intermediate in the synthesis of various organic compounds. The selection of an appropriate purification technique is critical to obtaining the desired purity and yield for downstream applications. The primary methods for purifying this compound are vacuum distillation and flash column chromatography, chosen based on the nature of the target molecule and potential impurities.

Overview of Purification Techniques

This compound is a relatively non-polar, volatile organic compound. The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the scale of the purification.

-

Vacuum Distillation: This is the preferred method for large-scale purification and for separating the product from non-volatile impurities or solvents with significantly different boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.

-

Flash Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the product or for achieving very high purity on a small to medium scale. It separates compounds based on their differential adsorption to a stationary phase.

Due to its likely low melting point, recrystallization is generally not a suitable method for purifying this compound.

Quantitative Data Presentation

The following tables summarize typical, illustrative results that can be expected from the purification of this compound using the described protocols. These values are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Techniques

| Parameter | Vacuum Distillation | Flash Column Chromatography |

| Typical Scale | 1 g - 100 g | 10 mg - 10 g |

| Initial Purity (Crude) | 80-90% | 80-90% |

| Final Purity | >98% | >99% |

| Typical Yield | 85-95% | 70-85% |

| Time Requirement | 2-4 hours | 4-8 hours |

| Primary Impurities Removed | High-boiling residues, residual solvents | Isomers, by-products with similar polarity |

Table 2: Physical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₉H₁₄O₂ | 154.21 | Estimated 80-90 °C at 55 mmHg |

| Ethyl 3,3-dimethylpent-4-enoate | C₉H₁₆O₂ | 156.22 | 74-78 °C at 55 mmHg[1] |

Experimental Protocols

Protocol for Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and solvents.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Short-path distillation head with condenser

-

Receiving flasks

-

Heating mantle with stirrer

-

Vacuum pump with a cold trap

-

Thermometer and adapter

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

-

Initiate Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the vacuum pump to protect the pump from volatile organic compounds.

-

Heating: Once the desired pressure is reached (e.g., 55 mmHg), begin to gently heat the distillation flask using a heating mantle.

-

Distillation: The temperature of the vapor will rise and then stabilize at the boiling point of the compound at that pressure. Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction which may contain more volatile impurities.

-

Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid the concentration of potentially unstable residues.

-

System Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol for Purification by Flash Column Chromatography

This protocol is designed for the high-purity separation of this compound from closely related impurities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

-

Collection tubes or flasks

-

Air or nitrogen source for pressurization

-

TLC plates and developing chamber

Procedure:

-

Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. For a non-polar compound like this compound, a starting point could be a 95:5 mixture of hexane and ethyl acetate.

-

Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

-

Elution: Add the eluent to the top of the column and apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

-

Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Workflow for Purification

Caption: General workflow for the purification of this compound.

Decision Matrix for Purification Method Selection

Caption: Decision matrix for selecting the appropriate purification technique.

References

Derivatisierung von Ethyl-3,3-dimethylpent-4-inoat: Ein Überblick über potenzielle Anwendungen und synthetische Protokolle

Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Ethyl-3,3-dimethylpent-4-inoat ist ein vielseitiges Molekül, das aufgrund seiner terminalen Alkin-Funktionalität und der sterisch anspruchsvollen gem-Dimethylgruppe als wertvoller Baustein für die Synthese komplexer organischer Moleküle dient. Diese einzigartige strukturelle Anordnung ermöglicht eine Reihe von chemischen Umwandlungen, die für die Wirkstoffforschung und die Materialwissenschaften von großem Interesse sind. In diesen Anwendungshinweisen werden die wichtigsten Derivatisierungsstrategien für Ethyl-3,3-dimethylpent-4-inoat beschrieben, einschließlich detaillierter Protokolle für Schlüsselreaktionen und einer Diskussion über die potenziellen Anwendungen der resultierenden Produkte.

Einleitung

Die Derivatisierung von Ethyl-3,3-dimethylpent-4-inoat konzentriert sich hauptsächlich auf die Reaktivität der terminalen Alkingruppe. Diese funktionelle Gruppe ist ein hervorragender Ausgangspunkt für eine Vielzahl von chemischen Transformationen, darunter Kreuzkupplungsreaktionen, Cycloadditionen, Hydratisierungen und Reduktionen. Die gem-Dimethylgruppe in Position 3 verleiht dem Molekül eine erhöhte sterische Hinderung, was die Regioselektivität bestimmter Reaktionen beeinflussen und die Stabilität der abgeleiteten Produkte erhöhen kann.

Synthese des Ausgangsmaterials

Eine direkte, etablierte Syntheseroute für Ethyl-3,3-dimethylpent-4-inoat ist in der wissenschaftlichen Literatur nicht durchgängig dokumentiert. Eine plausible retrosynthetische Analyse legt jedoch einen mehrstufigen Prozess nahe, der mit der Alkylierung eines geeigneten Acetylids mit einem Keton beginnt, gefolgt von einer Eliminierung und anschließender Veresterung. Ein hypothetischer Syntheseweg ist nachfolgend dargestellt.

Hypothetischer Syntheseweg:

Abbildung 1: Hypothetischer Syntheseweg für Ethyl-3,3-dimethylpent-4-inoat.

Schlüsselderivate und ihre Anwendungen

Sonogashira-Kreuzkupplung

Die Sonogashira-Kupplung ist eine palladium- und kupferkatalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[1][2] Diese Reaktion ist ein äußerst effizientes Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird in großem Umfang bei der Synthese von Naturstoffen, Pharmazeutika und organischen Materialien eingesetzt.[3][4]

Anwendungsbereiche:

-

Wirkstoffforschung: Synthese von konjugierten Enin-Systemen, die in vielen biologisch aktiven Molekülen vorkommen.[3]

-

Materialwissenschaften: Herstellung von organischen Halbleitern, konjugierten Polymeren und molekularen Drähten.

Abbildung 2: Allgemeiner Arbeitsablauf der Sonogashira-Kupplung.

Experimentelles Protokoll (Allgemein):

-

Ein Schlenk-Rohr wird unter Inertgasatmosphäre (Argon oder Stickstoff) mit dem Palladiumkatalysator (z. B. Pd(PPh3)4, 1-5 mol%), dem Kupfer(I)-iodid (CuI, 1-10 mol%) und dem Arylhalogenid (1,0 Äq.) beschickt.

-

Das Lösungsmittel (z. B. trockenes, entgastes THF oder DMF) und die Aminbase (z. B. Triethylamin, 2-3 Äq.) werden zugegeben.

-

Ethyl-3,3-dimethylpent-4-inoat (1,1-1,5 Äq.) wird zu der gerührten Mischung gegeben.

-

Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (typischerweise 40-80 °C) gerührt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt.

-

Nach vollständigem Umsatz wird die Reaktion durch Zugabe einer gesättigten wässrigen Ammoniumchloridlösung beendet.

-

Die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

-

Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über einem Trockenmittel (z. B. Na2SO4 oder MgSO4) getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

-

Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

| Parameter | Bedingung | Anmerkung |

| Pd-Katalysator | Pd(PPh3)4, PdCl2(PPh3)2 | 1-5 mol% |

| Cu-Kokatalysator | CuI | 1-10 mol% |

| Base | Triethylamin, Diisopropylamin, Piperidin | Überschuss, dient auch als Lösungsmittel |

| Lösungsmittel | THF, DMF, Toluol | Wasserfrei und entgast |

| Temperatur | Raumtemperatur bis 100 °C | Abhängig von der Reaktivität des Halogenids |

| Reaktionszeit | 2 - 24 Stunden | Überwachung mittels DC oder GC |

Tabelle 1: Typische Reaktionsbedingungen für die Sonogashira-Kupplung.

Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

Die CuAAC-Reaktion, eine Schlüsselreaktion der "Click-Chemie", ermöglicht die hocheffiziente und regioselektive Synthese von 1,4-disubstituierten 1,2,3-Triazolen aus terminalen Alkinen und organischen Aziden.[5][6] 1,2,3-Triazole sind wichtige Struktureinheiten in der medizinischen Chemie, da sie als stabile Peptid-Isostere fungieren und an einer Vielzahl von biologischen Zielstrukturen binden können.[7][8][9]

Anwendungsbereiche:

-

Medizinische Chemie: Synthese von Wirkstoffkandidaten mit potenziell anti-proliferativen, antibakteriellen und antiviralen Eigenschaften.[7]

-

Biokonjugation: Verknüpfung von Biomolekülen (z. B. Proteine, DNA) mit Sonden oder anderen Molekülen.[5]

Abbildung 3: Allgemeiner Arbeitsablauf der CuAAC-Reaktion.

Experimentelles Protokoll (Allgemein):

-

Ethyl-3,3-dimethylpent-4-inoat (1,0 Äq.) und das organische Azid (1,0 Äq.) werden in einem geeigneten Lösungsmittelgemisch (z. B. t-Butanol/Wasser 1:1) gelöst.

-

Eine frisch hergestellte wässrige Lösung von Natriumascorbat (0,1-0,3 Äq.) wird zugegeben.

-

Eine wässrige Lösung von Kupfer(II)-sulfat-Pentahydrat (CuSO4·5H2O, 0,01-0,05 Äq.) wird zugegeben.

-

Die Reaktionsmischung wird bei Raumtemperatur kräftig gerührt, bis die Reaktion abgeschlossen ist (typischerweise 1-12 Stunden, Überwachung mittels DC oder LC-MS).

-